4'-(2-Methylbutoxy)biphenyl-4-ol
Description
4'-(2-Methylbutoxy)biphenyl-4-ol (CAS: 55759-86-9) is a chiral biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and a branched 2-methylbutoxy substituent at the 4′-position of the adjacent ring. Its molecular formula is C₁₇H₂₀O (molecular weight: 242.34 g/mol). This compound is synthesized via alkylation of biphenyl precursors with (S)-2-methylbutanol, often employed in liquid crystal research due to its chiral alkyl chain, which induces mesomorphic and optical activity .
Properties
CAS No. |
73536-60-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[4-(2-methylbutoxy)phenyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-3-13(2)12-19-17-10-6-15(7-11-17)14-4-8-16(18)9-5-14/h4-11,13,18H,3,12H2,1-2H3 |
InChI Key |
IFZGKXNJJCRCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Alkoxy Chain Variations
(a) 4′-Butoxy-4-biphenylol (CAS: 108177-64-6)
- Structure : Features a straight-chain butoxy group (C₄H₉O) instead of the branched 2-methylbutoxy.
- Molecular Formula : C₁₆H₁₈O₂ (molecular weight: 242.32 g/mol).
- However, its liquid crystalline phase stability is lower due to reduced chirality .
(b) 4-Phenylphenol (Biphenyl-4-ol)
Halogenated and Nitrated Derivatives
(a) 4′-Bromobiphenyl-4-ol (CAS: 29558-77-8)
- Structure : Bromine atom at the 4′-position.
- Molecular Formula : C₁₂H₉BrO (molecular weight: 249.11 g/mol).
- Properties : Bromine increases molecular weight and polarizability, enhancing UV absorbance (λmax ≈ 265 nm). Used in cross-coupling reactions for extended π-systems .
(b) 4-Hydroxy-3-nitrobiphenyl (CAS: 885-82-5)
Chiral Alkoxy Derivatives in Liquid Crystals
(a) 4'-(2-Methylbutoxy)biphenyl-4-ol vs. TL2 (4'-(2,5,8,11-Tetraoxatridecan-13-yloxy)biphenyl-4-yl 4-(2-methylbutoxy)benzoate)
- TL2 Structure : Combines a 2-methylbutoxy group with a tetraoxatridecan-13-yloxy chain.
- Properties : TL2 exhibits lyotropic behavior in aqueous solutions due to hydrophilic oligoether chains, whereas this compound is primarily thermotropic. The branched chain in both compounds stabilizes chiral nematic phases, but TL2’s extended hydrophilic moiety broadens its mesophase temperature range .
(a) 4’-Phenyldiazenylbiphenyl-4-ol
- Structure : Diazenyl (-N=N-) group at the 4′-position.
- Synthesis : Prepared via diazotization of aniline derivatives.
- Bioactivity : Demonstrates antibacterial activity (MIC ≈ 25 µg/mL against S. aureus), attributed to the diazenyl moiety’s electron-withdrawing effects .
(b) MC70 ([4’-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol])
- Structure: Tetrahydroisoquinoline substituent enhances P-glycoprotein inhibition (EC₅₀ = 15 nM).
- Comparison: The 2-methylbutoxy group in this compound increases lipophilicity (clogP ≈ 4.7 vs.
Data Tables
Table 1: Physical and Spectral Properties of Key Compounds
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyl group at the 4'-position of biphenyl-4,4'-diol acts as a nucleophile, displacing the bromide ion from 2-methylbutyl bromide under basic conditions. A typical procedure involves:
-
Dissolving biphenyl-4,4'-diol in anhydrous dimethylformamide (DMF) or acetone.
-
Adding potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base to deprotonate the hydroxyl group.
-
Dropwise addition of 2-methylbutyl bromide at 60–80°C for 12–24 hours.
The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup, followed by recrystallization from ethanol or hexane.
Yield and Optimization
Reported yields for this method range from 65% to 78% , depending on the base and solvent system. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves efficiency by enhancing interfacial contact between the organic and aqueous phases. For example, a 72% yield was achieved using K₂CO₃ in DMF with TBAB at 70°C for 18 hours.
Ullmann Coupling: Constructing the Biphenyl Backbone
Ullmann coupling provides an alternative route by forming the biphenyl core after introducing the alkoxy substituent. This method is advantageous when starting from simpler aryl halides.
Synthetic Pathway
-
Synthesis of 4-Bromo-2-methylbutoxybenzene :
-
Coupling with 4-Hydroxyphenylboronic Acid :
-
A Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylbutoxybenzene and 4-hydroxyphenylboronic acid is catalyzed by palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.
-
The reaction proceeds in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 90°C for 24 hours.
-
Critical Parameters
-
Catalyst Loading : A Pd(OAc)₂ concentration of 2 mol% achieves optimal conversion.
-
Solvent System : A 3:1 toluene-ethanol ratio minimizes side reactions.
-
Yield : This method delivers a moderate yield of 60–70% , with purity >95% after column chromatography.
Protective-Group Strategies: Sequential Functionalization
To prevent undesired side reactions during alkoxy group installation, protective-group chemistry is employed.
Benzyl Protection and Deprotection
-
Protection of Biphenyl-4,4'-diol :
-
Alkylation :
-
The free hydroxyl group at the 4'-position is alkylated with 2-methylbutyl bromide.
-
-
Deprotection :
Performance Metrics
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | 65–78 | 95–98 | High | Moderate |
| Ullmann Coupling | 60–70 | 95–97 | Moderate | High |
| Protective-Group | 58–63 | 98–99 | Low | Low |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
